An In-Depth Technical Guide to PROPYL-1,1,3,3,3-D5 ALCOHOL
An In-Depth Technical Guide to PROPYL-1,1,3,3,3-D5 ALCOHOL
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Precision Analysis
PROPYL-1,1,3,3,3-D5 ALCOHOL (CAS No: 188894-71-5) is a stable isotope-labeled form of 1-propanol.[1][2] In this molecule, five hydrogen atoms have been replaced with their heavier isotope, deuterium. This seemingly subtle alteration provides a powerful tool for analytical chemists, particularly in the realm of quantitative analysis using mass spectrometry. Its primary function is as an internal standard, a compound added in a known amount to a sample to aid in the accurate quantification of a specific analyte—in this case, 1-propanol or structurally related compounds. The near-identical chemical and physical properties to its non-labeled counterpart, combined with its distinct mass, make it an ideal reference point for correcting variations in sample preparation and analysis.
Synthesis and Isotopic Labeling: A Mechanistic Approach
While specific, detailed synthesis protocols for PROPYL-1,1,3,3,3-D5 ALCOHOL are not widely published in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles for isotopic labeling. A common strategy involves the reduction of a suitable carbonyl precursor with a deuterated reducing agent.
A hypothetical, yet chemically sound, synthesis could involve the following steps:
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Preparation of a Deuterated Precursor: The synthesis would likely start from a commercially available deuterated starting material. For instance, the reduction of a deuterated propanal or propionic acid derivative would be a logical approach.
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Reduction with a Deuterated Reagent: A key step would involve the use of a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to introduce deuterium atoms at specific positions.
Caption: A simplified potential synthesis route for PROPYL-1,1,3,3,3-D5 ALCOHOL.
Physicochemical Properties: A Comparative Analysis
| Property | 1-Propanol | PROPYL-1,1,3,3,3-D5 ALCOHOL (Predicted) |
| Molecular Formula | C₃H₈O | C₃H₃D₅O[1] |
| Molecular Weight | 60.10 g/mol | 65.13 g/mol [1] |
| Boiling Point | 97 °C | Slightly higher than 97 °C |
| Melting Point | -126 °C | Similar to -126 °C |
| Density | 0.803 g/mL | Slightly higher than 0.803 g/mL |
| Appearance | Colorless liquid | Colorless liquid |
| Solubility in Water | Miscible | Miscible |
Core Application: The Internal Standard in Quantitative GC-MS Analysis
The primary and most critical application of PROPYL-1,1,3,3,3-D5 ALCOHOL is as an internal standard in quantitative analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).[3] The principle behind using a stable isotope-labeled internal standard is to provide a reference compound that behaves almost identically to the analyte of interest throughout the entire analytical procedure.
The Rationale for Using a Deuterated Internal Standard:
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Compensates for Sample Loss: During sample preparation steps such as extraction, evaporation, and derivatization, both the analyte and the deuterated internal standard will be lost in the same proportion.
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Corrects for Injection Volume Variations: In GC, the precise volume of sample injected can vary slightly. By comparing the analyte signal to the internal standard signal, these variations are normalized.
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Accounts for Matrix Effects in Mass Spectrometry: The presence of other components in the sample matrix can sometimes suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the deuterated standard has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantification of 1-Propanol in an Aqueous Matrix by GC-MS
This section provides a detailed, albeit hypothetical, protocol for the use of PROPYL-1,1,3,3,3-D5 ALCOHOL as an internal standard for the quantification of 1-propanol in a water-based sample.
1. Preparation of Stock Solutions:
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1-Propanol Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-propanol and dissolve it in 100 mL of methanol.
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PROPYL-1,1,3,3,3-D5 ALCOHOL Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of PROPYL-1,1,3,3,3-D5 ALCOHOL and dissolve it in 100 mL of methanol.
2. Preparation of Calibration Standards:
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Prepare a series of calibration standards by spiking appropriate volumes of the 1-propanol stock solution into a constant volume of the internal standard stock solution and diluting with the sample matrix (e.g., water) to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
3. Sample Preparation:
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To 1 mL of the aqueous sample, add a known volume of the PROPYL-1,1,3,3,3-D5 ALCOHOL internal standard stock solution to achieve a final concentration within the calibration range (e.g., 1 µg/mL).
-
Vortex the sample to ensure thorough mixing.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Inlet Temperature: 250 °C.
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Injection Volume: 1 µL (splitless mode).
-
Oven Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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1-Propanol: Monitor ions m/z 31, 42, 59.
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PROPYL-1,1,3,3,3-D5 ALCOHOL: Monitor ions m/z 36, 45, 64.
-
-
5. Data Analysis:
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Integrate the peak areas of the selected quantifier ions for both 1-propanol and PROPYL-1,1,3,3,3-D5 ALCOHOL.
-
Calculate the response ratio (Area of Analyte / Area of Internal Standard) for each calibration standard and sample.
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Construct a calibration curve by plotting the response ratio against the concentration of 1-propanol for the calibration standards.
-
Determine the concentration of 1-propanol in the samples by interpolating their response ratios on the calibration curve.
Mass Spectrometry: Understanding the Fragmentation Pattern
The mass spectrum of an alcohol is characterized by specific fragmentation pathways, primarily α-cleavage and dehydration.[4][5] For PROPYL-1,1,3,3,3-D5 ALCOHOL, these pathways will result in fragment ions with masses shifted by the presence of deuterium atoms.
Expected Fragmentation Pathways:
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Molecular Ion (M+): The molecular ion for PROPYL-1,1,3,3,3-D5 ALCOHOL is expected at m/z 65. However, the molecular ion peak for primary alcohols is often weak or absent in EI mass spectra.[6]
-
α-Cleavage: This is the most characteristic fragmentation for alcohols and involves the cleavage of the C-C bond adjacent to the oxygen atom.[4] For PROPYL-1,1,3,3,3-D5 ALCOHOL, this would lead to the formation of a resonance-stabilized ion [CD₂OH]⁺ at m/z 33.
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Loss of Water (M-18/M-20): Alcohols can undergo dehydration, losing a molecule of water. In the case of the deuterated compound, this could involve the loss of H₂O, HOD, or D₂O, leading to peaks at M-18, M-19, and M-20, respectively.
-
Loss of an Ethyl Radical: Cleavage of the C1-C2 bond can result in the loss of a neutral ethyl radical. For the deuterated molecule, this would be the loss of a CH₂CD₃ radical, leading to a fragment ion.
Caption: Predicted major fragmentation pathways for PROPYL-1,1,3,3,3-D5 ALCOHOL.
Safety and Handling
PROPYL-1,1,3,3,3-D5 ALCOHOL should be handled with the same precautions as 1-propanol. It is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
References
-
The perspectives of ethanol usage as an internal standard for the quantification of volatile compounds in alcoholic products by GC-MS. PubMed. [Link]
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Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
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6.2: Fragmentation - Chemistry LibreTexts. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. MDPI. [Link]
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Volatile compounds studied, retention times, internal standard... | Download Scientific Diagram. ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS. ResearchGate. [Link]
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Mass Spectrometry of Alcohols. YouTube. [Link]
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n -Propyl Alcohol. ResearchGate. [Link]
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Operando spectroscopic studies of alcohol to hydrocarbon process over HSSZ-13 with the aid of MCR-ALS analysis for active species identification. DOI. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
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Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. American Laboratory. [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]
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